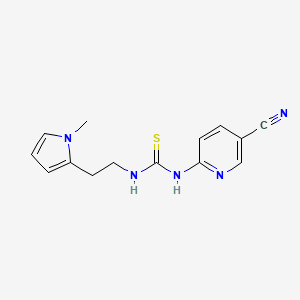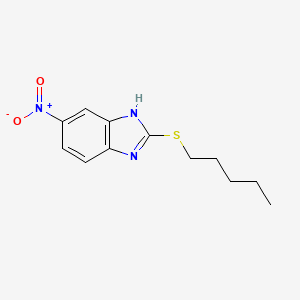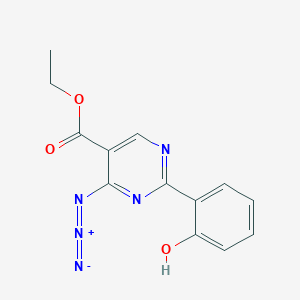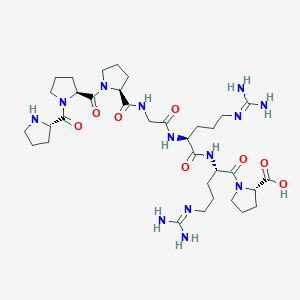![molecular formula C24H22O5 B12555356 [4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid CAS No. 185223-86-3](/img/structure/B12555356.png)
[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a dihydroxybenzhydrylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,4’-Dihydroxybenzhydrylidene: This intermediate is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-hydroxyacetophenone under acidic conditions.
Formation of the Propyl Derivative: The next step involves the alkylation of the dihydroxybenzhydrylidene intermediate with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: Finally, the propyl derivative is coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxybenzhydrylidene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyacetic acid moiety may interact with cellular signaling pathways, modulating various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenoxyacetic Acid: Lacks the dihydroxybenzhydrylidene group, resulting in different chemical properties and biological activities.
4,4’-Dihydroxybenzophenone: Similar structure but lacks the phenoxyacetic acid moiety, leading to different reactivity and applications.
Uniqueness
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups allow for versatile applications in various scientific fields.
Eigenschaften
CAS-Nummer |
185223-86-3 |
|---|---|
Molekularformel |
C24H22O5 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O5/c1-2-22(16-7-13-21(14-8-16)29-15-23(27)28)24(17-3-9-19(25)10-4-17)18-5-11-20(26)12-6-18/h3-14,25-26H,2,15H2,1H3,(H,27,28) |
InChI-Schlüssel |
VGBGCLVQISVXAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
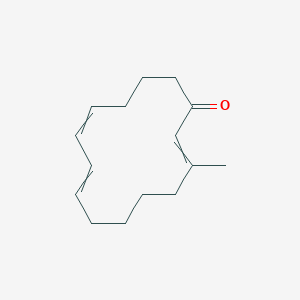
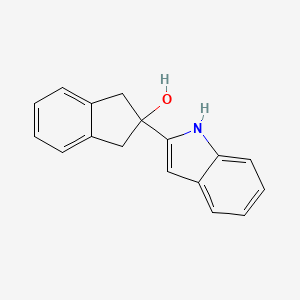
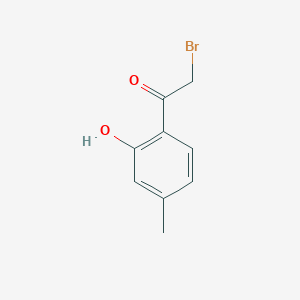
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)


